- Cyclopentenol nucleoside compounds, intermediates for their synthesis and methods of treating viral infections, World Intellectual Property Organization, , ,
Cas no 934816-44-1 (4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine)
934816-44-1 structure
Product Name:4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine
CAS-Nr.:934816-44-1
MF:C16H22N4O4
MW:334.370283603668
MDL:MFCD22665832
CID:1980608
PubChem ID:66552044
Update Time:2025-06-10
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Bis(2-methyl-2-propanyl) 1H-imidazo[4,5-c]pyridin-4-ylimidodicarb onate
- CTK5B2062
- NSC163009
- N6,N6-diBoc-3-deazaadenine
- N6,N6''-butane-1,4-diyl-bis-adenosine
- AR-1D7004
- AG-K-35573
- AC1Q4Y3K
- 4-(N6,N6-di-tert-butyloxycarbonylamino)-imidazo[4,5-c]pyridine
- N,N''-1,4-butanediylbis-Adenosine
- 2-[6-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- AC1L6LYM
- IMIDODICARBONIC ACID, 2-(3H-IMIDAZO[4,5-C]PYRIDIN-4-YL)-, 1,3-BIS(1,1-DIMETHYLETHYL) ESTER
- tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
- 4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine
- IMidodicarbonic acid,2-(3H-iMidazo[4,5-c]pyridin-4-yl)-,1,3-bis(1,1-diMethylethyl) ester
- 1,3-Bis(1,1-dimethylethyl) 2-(3H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate (ACI)
- CS-M1572
- tert-butyl N-(1H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
- CS-14378
- 934816-44-1
- tert-ButylN-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
- AKOS037650161
- SCHEMBL13667386
-
- MDL: MFCD22665832
- Inchi: 1S/C16H22N4O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11-10(7-8-17-12)18-9-19-11/h7-9H,1-6H3,(H,18,19)
- InChI-Schlüssel: AWVYKMMHNCVOHU-UHFFFAOYSA-N
- Lächelt: O=C(N(C1C2=C(NC=N2)C=CN=1)C(OC(C)(C)C)=O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 334.16410520g/mol
- Monoisotopenmasse: 334.16410520g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 5
- Komplexität: 455
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 97.4
- XLogP3: 2.7
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330683-100mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 100mg |
$433 | 2021-08-18 | |
| Chemenu | CM330683-250mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 250mg |
$928 | 2021-08-18 | |
| Chemenu | CM330683-1g |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 1g |
$1237 | 2021-08-18 | |
| Chemenu | CM330683-100mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 100mg |
$286 | 2024-07-19 | |
| Chemenu | CM330683-250mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 250mg |
$571 | 2024-07-19 | |
| Chemenu | CM330683-1g |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 95%+ | 1g |
$952 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I43510-100mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 98% | 100mg |
¥3862.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I43510-250mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 98% | 250mg |
¥7722.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059076-100mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 97% | 100mg |
¥2868.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059076-250mg |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate |
934816-44-1 | 97% | 250mg |
¥4971.00 | 2024-04-24 |
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 1 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: 1-Propanol ; 50 min
1.2 Catalysts: Nickel Solvents: Water ; rt; 1 h, rt → 110 °C
1.3 Reagents: Triethylamine Solvents: Ethanol ; 20 min, 45 °C
1.4 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 5 min, 70 °C
1.5 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 1 h, 50 °C
1.2 Catalysts: Nickel Solvents: Water ; rt; 1 h, rt → 110 °C
1.3 Reagents: Triethylamine Solvents: Ethanol ; 20 min, 45 °C
1.4 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 5 min, 70 °C
1.5 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 1 h, 50 °C
Referenz
- A new strategy for the synthesis of 3-deazaneplanocin A, Journal of Chinese Pharmaceutical Sciences, 2010, 19(6), 436-442
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referenz
- Synthesis, conformational study and antiviral activity of L-like neplanocin derivatives, Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4436-4439
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referenz
- 3-Bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin: Synthesis and antiviral activity, Bioorganic & Medicinal Chemistry Letters, 2012, 22(16), 5182-5184
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 16 h, 15 °C
Referenz
- Preparation of nucleobases and amino acids mixed lineage leukemia 1 (MLL1) inhibitors and anticancer agents, World Intellectual Property Organization, , ,
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Raw materials
- Di-tert-butyl dicarbonate
- 4-Chloro-1H-imidazo4,5-cpyridine
- 1H-imidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Preparation Products
4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine Verwandte Literatur
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
934816-44-1 (4-[Bis(tert-butoxycarbonyl)amino]-1H-imidazo[4,5-c]pyridine) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge